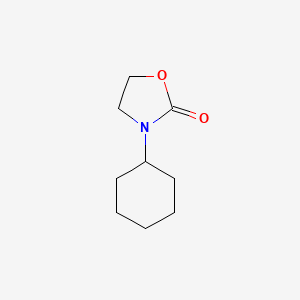
2(5H)-Oxepinone, 6,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Oxepinone, 6,7-dihydro- is a heterocyclic organic compound that features a seven-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Oxepinone, 6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction provides a convenient route to synthesize the desired compound.
Industrial Production Methods
Industrial production methods for 2(5H)-Oxepinone, 6,7-dihydro- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Oxepinone, 6,7-dihydro- can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Reduction: Hydrogenation over catalysts like Raney nickel.
Substitution: Reactions involving alkylating agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at room temperature.
Reduction: Raney nickel as a catalyst under hydrogen atmosphere.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of 2(5H)-Oxepinone, 6,7-dihydro-, which can be further utilized in different applications.
Scientific Research Applications
2(5H)-Oxepinone, 6,7-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2(5H)-Oxepinone, 6,7-dihydro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.
Comparison with Similar Compounds
2(5H)-Oxepinone, 6,7-dihydro- can be compared with other similar compounds, such as:
- 6,7-Dihydro-5H-benzo 7annulene : Investigated as selective estrogen receptor degraders for cancer treatment .
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Used in ionic liquid research.
6,7-Dihydro-5H-cyclopenta[b]pyridine: Known for its biological activities and applications in corrosion inhibition.
The uniqueness of 2(5H)-Oxepinone, 6,7-dihydro- lies in its specific structure and the diverse range of applications it offers, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
57205-07-9 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,4-dihydro-2H-oxepin-7-one |
InChI |
InChI=1S/C6H8O2/c7-6-4-2-1-3-5-8-6/h2,4H,1,3,5H2 |
InChI Key |
QKRUPRBAQFNCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


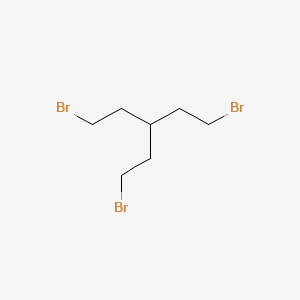

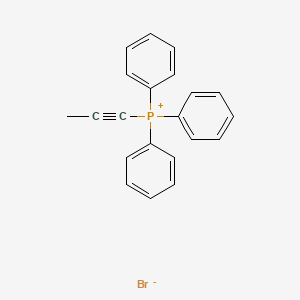
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)

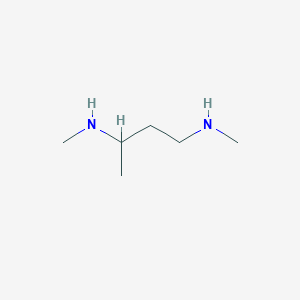
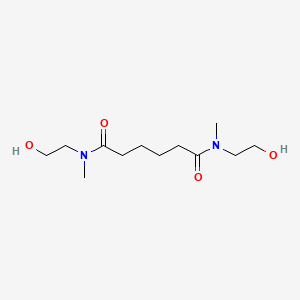
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)
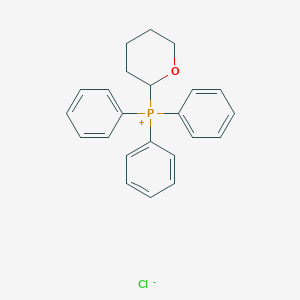


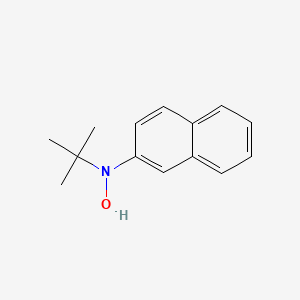
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
